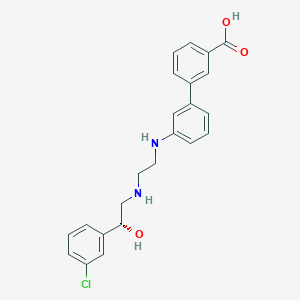
8-Dehydrocolesterol
Descripción general
Descripción
8-Dehidrocolesterol es un intermedio esterol en la biosíntesis del colesterol. Es estructuralmente similar al colesterol pero contiene un doble enlace en la posición 8. Este compuesto es significativo en el estudio del metabolismo del colesterol y los trastornos relacionados, particularmente el síndrome de Smith-Lemli-Opitz, donde sus niveles están elevados debido a una deficiencia en la enzima 7-dehidrocolesterol reductasa .
Aplicaciones Científicas De Investigación
8-Dehidrocolesterol se utiliza ampliamente en la investigación científica debido a su papel en el metabolismo del colesterol. Algunas aplicaciones clave incluyen:
Mecanismo De Acción
8-Dehidrocolesterol ejerce sus efectos principalmente a través de su papel como precursor en la biosíntesis del colesterol. Se convierte en colesterol mediante la enzima 7-dehidrocolesterol reductasa. Esta conversión es crucial para mantener los niveles celulares de colesterol y garantizar la estructura y función adecuadas de la membrana . El compuesto también participa en las vías de señalización que regulan el metabolismo y la homeostasis de los lípidos .
Compuestos similares:
7-Dehidrocolesterol: Otro intermedio en la biosíntesis del colesterol, que difiere por la posición del doble enlace.
Colesterol: El producto final de la vía de biosíntesis, esencial para la integridad de la membrana celular y precursor de las hormonas esteroides.
Desmosterol: Un intermedio esterol que precede al 7-dehidrocolesterol en la vía de biosíntesis.
Singularidad: 8-Dehidrocolesterol es único debido a su papel específico en los pasos finales de la biosíntesis del colesterol y su participación en trastornos genéticos como el síndrome de Smith-Lemli-Opitz. Sus niveles elevados sirven como un biomarcador para diagnosticar y estudiar esta condición .
Análisis Bioquímico
Biochemical Properties
8-Dehydrocholesterol interacts with various enzymes, proteins, and other biomolecules in the body. It is a key intermediate in the cholesterol biosynthesis pathway . The conversion of 8-Dehydrocholesterol to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase . This interaction is crucial for the proper functioning of the cholesterol biosynthesis pathway .
Cellular Effects
8-Dehydrocholesterol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, elevated concentrations of 8-Dehydrocholesterol are one of the diagnostic biochemical hallmarks of Smith-Lemli-Opitz syndrome (SLOS), a disorder of cholesterol biosynthesis .
Molecular Mechanism
The molecular mechanism of 8-Dehydrocholesterol involves its conversion to cholesterol, which is a crucial step in the cholesterol biosynthesis pathway . This process involves binding interactions with the enzyme 7-dehydrocholesterol reductase, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Dehydrocholesterol can change over time. It has been observed that 8-Dehydrocholesterol levels can be significantly elevated in certain conditions, such as in patients with Smith-Lemli-Opitz syndrome .
Metabolic Pathways
8-Dehydrocholesterol is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme 7-dehydrocholesterol reductase, which catalyzes its conversion to cholesterol .
Transport and Distribution
8-Dehydrocholesterol is transported and distributed within cells and tissues as part of the cholesterol biosynthesis pathway . Specific details about the transporters or binding proteins it interacts with are currently limited.
Subcellular Localization
The subcellular localization of 8-Dehydrocholesterol is likely to be similar to that of other sterols involved in the cholesterol biosynthesis pathway . Specific studies detailing the subcellular localization of 8-Dehydrocholesterol are currently limited.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 8-Dehidrocolesterol se puede sintetizar mediante la oxidación del colesterol o sus derivados. Un método común implica el uso de agentes oxidantes fuertes como el ácido crómico o el clorocromato de piridinio para introducir el doble enlace en la posición 8 .
Métodos de producción industrial: En entornos industriales, la producción de 8-dehidrocolesterol a menudo implica el uso de procesos biotecnológicos, incluida la fermentación de levaduras o bacterias diseñadas para producir intermedios esteroles. Estos procesos se optimizan para un alto rendimiento y pureza, utilizando técnicas cromatográficas avanzadas para la separación y purificación .
Tipos de reacciones:
Reactivos y condiciones comunes:
Agentes oxidantes: Ácido crómico, clorocromato de piridinio.
Agentes reductores: Borohidruro de sodio, hidrogenación catalítica.
Condiciones de reacción: Generalmente se lleva a cabo a temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales:
Colesterol: Mediante reducción.
Oxiesteroles: Mediante oxidación.
Derivados de esteroles: Mediante reacciones de sustitución.
Comparación Con Compuestos Similares
7-Dehydrocholesterol: Another intermediate in cholesterol biosynthesis, differing by the position of the double bond.
Cholesterol: The final product of the biosynthesis pathway, essential for cell membrane integrity and precursor for steroid hormones.
Desmosterol: A sterol intermediate that precedes 7-dehydrocholesterol in the biosynthesis pathway.
Uniqueness: 8-Dehydrocholesterol is unique due to its specific role in the final steps of cholesterol biosynthesis and its involvement in genetic disorders like Smith-Lemli-Opitz syndrome. Its elevated levels serve as a biomarker for diagnosing and studying this condition .
Propiedades
IUPAC Name |
(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKORTMHZDZZFR-BXAZICILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315054 | |
| Record name | 8-Dehydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Dehydrocholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70741-38-7 | |
| Record name | 8-Dehydrocholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70741-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-5,8-dien-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070741387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Dehydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-DEHYDROCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85BA49SYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Dehydrocholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)


![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)




